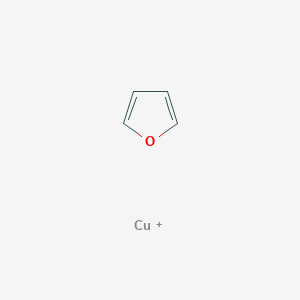![molecular formula C15H15N3O3 B14242306 N-Benzyl-N'-[(2-nitrophenyl)methyl]urea CAS No. 188911-50-4](/img/structure/B14242306.png)
N-Benzyl-N'-[(2-nitrophenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N’-[(2-nitrophenyl)methyl]urea is a chemical compound belonging to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and research applications. The structure of N-Benzyl-N’-[(2-nitrophenyl)methyl]urea consists of a benzyl group attached to one nitrogen atom and a 2-nitrophenylmethyl group attached to the other nitrogen atom of the urea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-[(2-nitrophenyl)methyl]urea can be achieved through the nucleophilic addition of benzylamine to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions typically involve mild temperatures and simple filtration or extraction procedures to purify the product.
Industrial Production Methods
In industrial settings, the production of N-substituted ureas, including N-Benzyl-N’-[(2-nitrophenyl)methyl]urea, often involves the reaction of isocyanates or carbamoyl chlorides with amines . The isocyanates or carbamoyl chlorides can be generated by reacting the corresponding amines with phosgene, although this method is less environmentally friendly and poses safety concerns .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N’-[(2-nitrophenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of N-Benzyl-N’-[(2-aminophenyl)methyl]urea.
Substitution: Formation of various N-substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N-Benzyl-N’-[(2-nitrophenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of N-Benzyl-N’-[(2-nitrophenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N’-[(2-aminophenyl)methyl]urea: Similar structure but with an amino group instead of a nitro group.
N-Benzyl-N’-[(2-methylphenyl)methyl]urea: Similar structure but with a methyl group instead of a nitro group.
N-Benzyl-N’-[(2-chlorophenyl)methyl]urea: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-Benzyl-N’-[(2-nitrophenyl)methyl]urea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. The nitro group can undergo various transformations, making this compound versatile for different applications in research and industry.
Propriétés
Numéro CAS |
188911-50-4 |
|---|---|
Formule moléculaire |
C15H15N3O3 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
1-benzyl-3-[(2-nitrophenyl)methyl]urea |
InChI |
InChI=1S/C15H15N3O3/c19-15(16-10-12-6-2-1-3-7-12)17-11-13-8-4-5-9-14(13)18(20)21/h1-9H,10-11H2,(H2,16,17,19) |
Clé InChI |
IAZPBCJVNLDDIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)

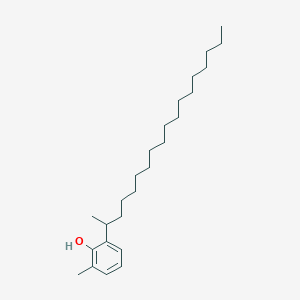
![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)

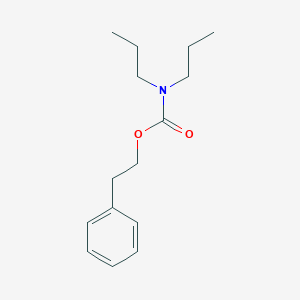
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
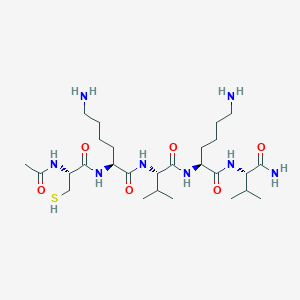
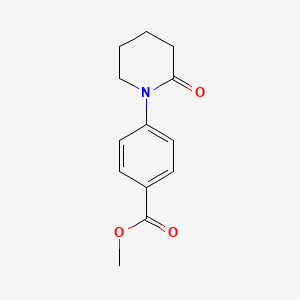
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
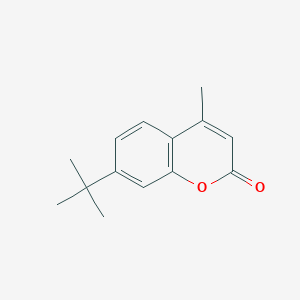
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
